2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-Diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that features a thiopyran ring substituted with amino groups and a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves the reaction of 4-butoxybenzalcyanoacetic ester with cyanothioacetamide. This reaction proceeds through a Michael addition followed by cyclization to form the thiopyran ring . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,6-Diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione: Similar structure but with a pyridine ring instead of a thiopyran ring.
2-Amino-4-(4-butoxyphenyl)-6-[(4-butoxyphenyl)methyl]-4H-thiopyran-3,5-dicarbonitrile: Contains an additional butoxyphenyl group.
Properties
IUPAC Name |
2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-3-8-22-12-6-4-11(5-7-12)15-13(9-18)16(20)23-17(21)14(15)10-19/h4-7,15H,2-3,8,20-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUZUYJWQJRTNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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